5,6-Dimethoxybenzo[d]thiazole
Overview
Description
5,6-Dimethoxybenzo[d]thiazole: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with methoxy groups attached to the 5th and 6th carbon atoms of the benzene ring. The molecular formula of this compound is C9H9NO2S , and it has a molecular weight of 195.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6-Dimethoxybenzo[d]thiazole typically involves the reaction of a suitable benzothiazole precursor with methoxy groups. One common method is the thiation of a benzothiazole derivative with phosphorus pentasulfide in dry toluene, followed by alkylation with different alkyl reagents such as methyl iodide, ethyl iodide, or ethyl bromoacetate .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
5,6-Dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5,6-Dimethoxybenzo[d]thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits cytotoxic effects against certain cancer cell lines, making it a potential candidate for cancer treatment.
Materials Science: Due to its unique electronic properties, this compound is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Biological Research: The compound’s biological activities, such as anticancer and antimicrobial effects, make it valuable for studying cellular pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxybenzo[d]thiazole involves the disruption of specific cellular pathways essential for cancer cell survival and proliferation . The compound selectively targets cancer cells, minimizing damage to normal cells. It is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives, used in various condensation reactions.
Uniqueness of this compound:
The presence of methoxy groups at the 5th and 6th positions of the benzene ring in this compound enhances its biological activity and chemical reactivity compared to other benzothiazole derivatives . This structural modification contributes to its unique properties, making it a valuable compound for drug development and materials science applications.
Properties
IUPAC Name |
5,6-dimethoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKRZZFKJHDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483319 | |
Record name | 5,6-dimethoxyBenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-69-7 | |
Record name | 5,6-dimethoxyBenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 5,6-Dimethoxybenzo[d]thiazole synthesized in this study?
A1: The paper describes an unexpected formation of 2-cyanobenzothiazoles, including this compound-2-carbonitrile, during the I2-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. While the exact mechanism wasn't fully elucidated, the researchers were able to isolate and characterize this compound. []
Q2: What structural information about this compound-2-carbonitrile is available from the study?
A2: The researchers confirmed the structure of this compound-2-carbonitrile through a combination of techniques:
- Multinuclear NMR spectroscopy: This provided detailed information about the hydrogen and carbon atoms within the molecule. []
- High accuracy mass spectral analysis: This technique confirmed the molecular weight and formula of the compound. []
- Single-crystal X-ray diffraction: This provided a 3D representation of the molecule, confirming its structure and revealing details about bond lengths and angles. []
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